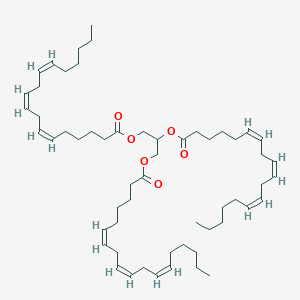

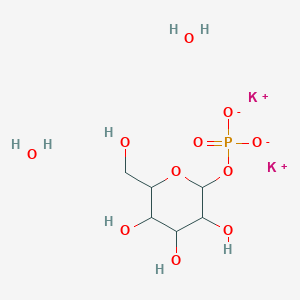

2-(3-甲氧基亚丙基)-丙二酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of dimethyl 2-(3-methoxyallylidene)malonate and related compounds has been explored through various methodologies. For instance, a simple synthetic approach based on B(C6F5)3-induced domino dimerization was developed for a structurally related compound, showcasing the versatility in synthetic strategies (Boichenko et al., 2020). Another method involves the reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene, demonstrating base-catalyzed C–C bond cleavage reactions (Kitano et al., 1994).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR techniques to elucidate the compound's geometry and electronic structure. Although specific studies on dimethyl 2-(3-methoxyallylidene)malonate's molecular structure were not found, related compounds have been analyzed, indicating the importance of intramolecular interactions and conformational dynamics in determining their chemical behavior.

Chemical Reactions and Properties

Dimethyl 2-(3-methoxyallylidene)malonate undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, electrooxidation in methanol led to cyclized products in moderate to good yields, demonstrating its propensity for undergoing transformative chemical reactions under specific conditions (Okimoto et al., 2013).

科学研究应用

合成方法

2-(3-甲氧基亚丙基)-丙二酸二甲酯和相关化合物已被探索用于各种合成方法和化学反应。例如,开发了一种类似化合物 2-{[2-(2-甲氧基-1-甲氧羰基-2-氧代乙基)-4,5,7-三甲氧基-3-(2,4,5-三甲氧基苯基)-2,3-二氢-1H-茚-1-基]甲基}丙二酸二甲酯的合成方法,重点是 B(C6F5)3 诱导的相关二酯的串联二聚化 (Boichenko et al., 2020).

化学反应和性质

在另一项研究中,丙二酸二甲酯对环取代苯乙烯的氧化加成导致形成各种产物,包括取代的丙二酸二甲基(2-氧代-2-苯乙基)和 2-氧代-5-苯基四氢呋喃-3-羧酸甲酯,以及少量其他衍生物。还提出了支持这些产物形成的推定机制 (Nair, Mathew, & Nair, 1997).

此外,在甲醇中电氧化 2-(3-氧代-3-芳基丙基)丙二酸二甲酯,在碘化钾和碱或中性盐存在下,得到相应的环化的 2-芳基环丙烷-1,1-二羧酸二甲酯。该反应在温和条件下进行,推测通过两电子氧化过程进行 (Okimoto et al., 2013).

缩合反应的见解

对乙酸甲酯和碳酸二甲酯缩合为丙二酸二甲酯 (DMM) 的克莱森缩合的研究表明,由甲醇钠催化的缩合反应由于甲醇催化剂容易使 DMM 去质子化,因此产生了 (CH3OCO)2CHNa (DMNa) 而不是 DMM。发现催化剂的碱强度显着影响缩合反应和 DMM 产率 (Zheng et al., 2018).

丙二酸二甲酯在碱催化缩合反应中

丙二酸二甲酯与 5-氯-2-甲氧基托品的碱催化缩合显示出溶剂依赖性的亲核攻击位点;在苯中,正常的取代产物占优势,而在甲醇中,亲核加成产物是唯一的。在 2,5-二氯托品中观察到类似的趋势 (Nozoe, Takeshita, & Tajiri, 1983).

未来方向

属性

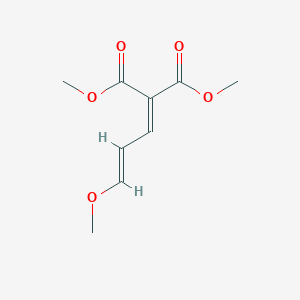

IUPAC Name |

dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBNTZJTOBIOHL-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC=C(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C=C(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyallylidene)malonic acid dimethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。